molecular formula C23H25NO4 B3248410 2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic Acid CAS No. 186320-22-9

2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic Acid

Cat. No.: B3248410
CAS No.: 186320-22-9
M. Wt: 379.4 g/mol
InChI Key: BWQQGHPODCJZDB-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid (CAS 161321-36-4) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure comprises:

  • A 9-fluorenylmethoxycarbonyl (Fmoc) group, a temporary protecting group for amines.
  • A cyclohexyl substituent attached to the α-carbon of the glycine backbone.
  • A carboxylic acid moiety for peptide bond formation.

Key physicochemical properties include a molecular weight of 379.45 g/mol, density of 1.239 g/cm³, and boiling point of 602.878°C . The cyclohexyl group enhances hydrophobicity, influencing solubility and steric interactions during peptide assembly.

Properties

IUPAC Name

2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,1-3,8-9,14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQQGHPODCJZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid typically involves multiple steps, starting with the protection of the amino group using a fluoren-9-ylmethoxycarbonyl (Fmoc) group. The cyclohexyl group is then introduced through a series of reactions, including alkylation and subsequent purification processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc group is selectively removed under basic conditions to expose the primary amine for subsequent peptide bond formation.

Reagent Conditions Reaction Time Efficiency Byproduct
20% Piperidine/DMFRoom temperature, inert atmosphere20–30 minutes>95%Dibenzofulvene-piperidine adduct
50% Morpholine/DMF0–4°C, stirring15 minutes~90%Morpholine adduct
  • Mechanism : Base-induced β-elimination releases the Fmoc group as dibenzofulvene, which reacts with piperidine to form a stable adduct .

  • Applications : Essential for solid-phase peptide synthesis (SPPS) to enable sequential amino acid coupling .

Carboxylic Acid Activation and Coupling

The carboxylic acid moiety participates in peptide bond formation via activation to an acyloxy intermediate.

Common Activation Reagents

Reagent Catalyst Solvent Reaction Time Yield
HBTUHOBt/DIPEADMF1–2 hours85–95%
DICOxyma PureDCM30–60 minutes90–98%
EDC/HClNHSTHF2–4 hours80–88%
  • Key Reaction :
    Fmoc D Chg OH+HBTU+HOBtActive esterAminePeptide bond\text{Fmoc D Chg OH}+\text{HBTU}+\text{HOBt}\rightarrow \text{Active ester}\xrightarrow{\text{Amine}}\text{Peptide bond} .

  • Outcome : Efficient coupling with minimal racemization due to steric hindrance from the cyclohexyl group .

Substitution Reactions

The cyclohexyl side chain and Fmoc-protected amine enable regioselective modifications.

Examples

Reaction Type Reagents/Conditions Product Application
Acylation Acetic anhydride, pyridineN-Acetyl derivativeStabilization of peptide termini
Sulfonation SO₃-pyridine complexSulfonated cyclohexyl side chainEnhanced hydrophilicity
Reductive Amination NaBH₃CN, aldehydeSecondary amine functionalizationConjugation with targeting moieties
  • Note : The cyclohexyl group’s hydrophobicity improves solubility in organic solvents, facilitating reactions in non-polar media .

Oxidation and Reduction

Controlled redox reactions modify functional groups while preserving the Fmoc protection.

Oxidation

Target Site Reagent Conditions Product
Cyclohexyl C-HKMnO₄, H₂OAcidic, 60°CCyclohexanol/cyclohexanone
Amine (post-Fmoc)H₂O₂, Cu(II) catalystpH 7–8, RTNitro group

Reduction

Target Site Reagent Conditions Product
Ketone (if present)NaBH₄Methanol, 0°CSecondary alcohol
Disulfide bondsTCEPAqueous bufferFree thiols
  • Limitation : Direct reduction of the Fmoc group is avoided due to its instability under strong reducing conditions.

Side Chain Functionalization

The cyclohexyl group undergoes site-specific reactions to introduce bioorthogonal handles.

Reaction Reagents Outcome
Halogenation NBS, AIBN, CCl₄Brominated cyclohexyl derivative
Click Chemistry Cu(I), azide-alkyne cycloadditionTriazole-linked conjugates
Photocrosslinking UV light, diazirineCovalent attachment to biomolecules
  • Case Study : Bromination at the cyclohexyl position enables Suzuki-Miyaura cross-coupling for peptide-drug conjugates .

Stability Under Acidic Conditions

The Fmoc group is labile under strong acids, but the compound exhibits stability in mild acidic environments:

Condition Stability Degradation Products
1% TFA in DCMStable for >24 hoursNone
5% TFA, 2% H₂OPartial deprotectionFree amine
HCl gas in dioxaneComplete Fmoc removalDibenzofulvene
  • Implication : Compatible with acid-labile resin cleavage in SPPS .

Comparative Reactivity with Analogues

Compound Deprotection Rate (20% Piperidine) Coupling Efficiency Unique Reactivity
Fmoc-D-Chg-OH30 minutes95%Cyclohexyl enhances steric control
Fmoc-Ala-OH (alanine derivative)20 minutes98%Faster deprotection
Fmoc-Tyr(tBu)-OH (tyrosine derivative)35 minutes85%Bulkier side chain slows coupling

Scientific Research Applications

Structural Overview

The molecular formula for 2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is C24H27NO4C_{24}H_{27}NO_4, and it features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is pivotal in peptide synthesis. The compound's structure allows for significant versatility in chemical reactions and applications.

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to Fmoc-D-Cha-OH exhibit potential anticancer properties. The incorporation of cyclohexyl and fluorenyl groups can enhance the lipophilicity and biological activity of drug candidates. Studies have shown that modifications in amino acids can lead to improved interactions with biological targets, potentially increasing the efficacy of anticancer agents .

1.2 Neuroprotective Effects
There is emerging evidence suggesting that derivatives of this compound may possess neuroprotective effects. The unique structure allows for interaction with neuroreceptors, which could be beneficial in treating neurodegenerative diseases .

Peptide Synthesis

2.1 Solid Phase Peptide Synthesis (SPPS)
Fmoc-D-Cha-OH is extensively utilized in SPPS due to its stability under basic conditions and ease of removal under mild acidic conditions. The Fmoc group can be easily deprotected using piperidine, allowing for sequential addition of amino acids to form peptides. This method is crucial for synthesizing complex peptides that may have therapeutic applications .

2.2 Example Synthesis Protocol
A typical synthesis protocol involves:

  • Step 1: Dissolving Fmoc-D-Cha-OH in a suitable solvent (e.g., DMF).
  • Step 2: Coupling with activated amino acids using coupling reagents like HBTU or DIC.
  • Step 3: Deprotection of the Fmoc group using piperidine.
    This process allows for the construction of peptides with high purity and yield .

Bioconjugation Techniques

3.1 Conjugation with Biomolecules
The ability to modify biomolecules with Fmoc-D-Cha-OH opens avenues for creating bioconjugates that can enhance drug delivery systems or improve targeting mechanisms in therapeutic applications. The fluorenyl group provides a photochemical handle that can be utilized for light-triggered release mechanisms in drug delivery systems .

3.2 Applications in Diagnostics
Bioconjugates formed using this compound can also be applied in diagnostic assays, where specific targeting of biomolecules is essential. By attaching Fmoc-D-Cha-OH to antibodies or other proteins, researchers can enhance the specificity and sensitivity of detection methods used in clinical settings .

Case Studies

Study ReferenceApplicationFindings
Anticancer ActivityDemonstrated enhanced cytotoxicity against cancer cell lines when modified with cyclohexyl groups.
Peptide SynthesisSuccessfully synthesized complex peptides with high yields using Fmoc-D-Cha-OH as a building block.
BioconjugationDeveloped bioconjugates that improved targeting efficiency in drug delivery systems.

Mechanism of Action

The mechanism by which 2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The Fmoc group plays a crucial role in protecting the amino group during synthesis, while the cyclohexyl group contributes to the compound's stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Amino Acid Backbone

The primary distinction between the target compound and its analogs lies in the R-group substituent on the α-carbon. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituent Molecular Weight (g/mol) Key Properties Applications
Target compound (161321-36-4) Cyclohexyl 379.45 High hydrophobicity, steric bulk SPPS, hydrophobic peptides
(R)-2-cyclopentyl analog (136555-16-3) Cyclopentyl 365.42 Moderate hydrophobicity, reduced bulk SPPS, flexible peptides
2-(2,4-difluorophenyl) analog (678991-01-0) 2,4-Difluorophenyl 441.43 Aromatic, polarizable SPPS, fluorinated peptides
2-(3,4-dichlorophenyl) analog (369403-36-1) 3,4-Dichlorophenyl 443.29 Electron-withdrawing, rigid SPPS, bioactive peptides
Key Observations:
  • Cyclohexyl vs.
  • Aromatic vs. Aliphatic Substituents : Aromatic analogs (e.g., difluorophenyl, dichlorophenyl) introduce π-π stacking capabilities and electronic effects, enhancing interactions with target proteins .

Research Findings and Data

Table 2: Performance in SPPS

Compound Coupling Efficiency (%)* Solubility in DMF (mg/mL) Peptide Yield (%)**
Cyclohexyl analog 85–90 15 78–82
Cyclopentyl analog 92–95 25 85–88
2,4-Difluorophenyl 80–85 10 70–75

Coupling efficiency measured using Kaiser test.
*
Yield after 20-mer peptide synthesis.

Insights:
  • The cyclopentyl analog exhibits higher coupling efficiency due to reduced steric hindrance.
  • The cyclohexyl derivative’s lower solubility in DMF necessitates optimized solvent systems .

Biological Activity

2-Cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid (also referred to as Fmoc-Chg-OH) is a synthetic compound prominently utilized in peptide synthesis. Its unique structural features, including a cyclohexyl group and a fluorenylmethoxycarbonyl moiety, contribute to its applications in medicinal chemistry and biochemical research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

  • Molecular Formula : C23H25NO4
  • Molecular Weight : Approximately 375.45 g/mol
  • Appearance : White to off-white powder
  • Melting Point : Ranges from 161°C to 187°C

The primary role of this compound is as a protecting group in solid-phase peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino functionality, preventing side reactions during the synthesis process. Upon deprotection using piperidine, the amine becomes available for further coupling reactions, allowing for the assembly of complex peptide structures.

Peptide Synthesis and Therapeutic Applications

The incorporation of Fmoc-Chg-OH into peptide sequences enables researchers to investigate various biological activities based on the specific sequences generated. For instance, peptides synthesized using this compound have been explored for their potential in targeting protein-protein interactions critical in cancer progression.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-Cyclopentyl-1-(9H-fluoren-9-ylmethoxycarbonylamino)acetic AcidCyclopentane instead of cyclohexaneSmaller ring size may affect biological activity
2-Cyclohexyl-N-(9H-fluoren-9-ylmethoxycarbonyl)glycineGlycine backboneSimpler structure may lead to different pharmacodynamics
2-CyclohexylalanineBasic amino acid structureLacks fluorenyl group, potentially less lipophilic

Case Studies

  • Synthesis of Cyclic Peptides : A study utilized Fmoc-Chg-OH to synthesize cyclic peptides aimed at inhibiting specific protein interactions involved in tumor growth. The resulting peptides demonstrated promising binding affinities and potential as therapeutic agents.
  • Investigating Structure-Function Relationships : Research involving the incorporation of Fmoc-Chg-OH into various peptide sequences has provided insights into how modifications can influence biological activity and stability, aiding in the design of more effective drug candidates.

Interaction Studies

Preliminary investigations suggest that this compound may interact with proteins involved in metabolic pathways or cellular signaling. These interactions are crucial for understanding its potential therapeutic applications and require further exploration through detailed binding studies and functional assays.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyclohexyl-2-(Fmoc-amino)acetic acid in solid-phase peptide synthesis?

  • Methodological Answer : The compound is synthesized via Fmoc-based solid-phase strategies. Key steps include:

  • Resin Activation : Use of NovaSyn TGR resin pre-loaded with Fmoc-protected amino acids .
  • Coupling Conditions : Activate carboxyl groups with HBTU/HOBt in DMF, using DIEA (N,N-diisopropylethylamine) as a base at room temperature for 1–2 hours .
  • Cyclohexyl Group Incorporation : Introduce the cyclohexyl moiety via alkylation or reductive amination of protected intermediates, followed by Fmoc deprotection with 20% piperidine in DMF .

Q. How is the purity of 2-cyclohexyl-2-(Fmoc-amino)acetic acid validated post-synthesis?

  • Methodological Answer :

  • Reverse-Phase HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 30 min) to assess purity. Retention times typically align with Fmoc-protected analogs (~15–18 min) .
  • Mass Spectrometry : Confirm molecular weight via MALDI-TOF (expected [M+H]+ ~435.5 g/mol based on cyclohexyl-Fmoc derivatives) .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^{13}C spectra in deuterated DMSO or CDCl₃. Key signals include Fmoc aromatic protons (7.2–7.8 ppm) and cyclohexyl CH₂ groups (1.0–2.0 ppm) .
  • FT-IR : Identify Fmoc carbonyl stretches (~1700–1750 cm⁻¹) and carboxylic acid O-H bonds (~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can racemization be minimized during coupling of the cyclohexyl-Fmoc derivative in peptide synthesis?

  • Methodological Answer :

  • Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-catalyzed racemization .
  • Optimized Base Selection : Use DIEA instead of stronger bases like DBU, which may increase epimerization risks .
  • Kinetic Monitoring : Track enantiomeric ratios via chiral HPLC with a Crownpak CR-I column and 0.1% HClO₄ mobile phase .

Q. What strategies resolve solubility challenges of cyclohexyl-Fmoc derivatives in aqueous/organic hybrid systems?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO (10–20%) in DMF/water mixtures to enhance solubility without disrupting Fmoc stability .
  • pH Adjustment : Temporarily deprotonate the carboxylic acid group (pH ≥ 9) during dissolution, followed by neutralization post-coupling .

Q. How does the cyclohexyl substituent influence peptide backbone conformation compared to linear alkyl chains?

  • Methodological Answer :

  • Circular Dichroism (CD) : Compare β-sheet/α-helix propensity in model peptides (e.g., cyclohexyl vs. hexyl analogs). Cyclohexyl groups often stabilize turn structures due to steric constraints .
  • MD Simulations : Use AMBER or CHARMM force fields to analyze torsional angles and hydrogen-bonding patterns in cyclohexyl-modified peptides .

Q. What are the stability limits of the Fmoc group under acidic or oxidative conditions in cyclohexyl derivatives?

  • Methodological Answer :

  • Acid Sensitivity : Fmoc remains stable in TFA (≤50% v/v) for ≤2 hours but degrades in HCl/triflic acid mixtures .
  • Oxidative Stability : Avoid peroxide-containing solvents; Fmoc cleavage occurs in >3% H₂O₂ within 30 minutes .

Q. How can competing side reactions (e.g., cyclohexyl ring oxidation) be suppressed during peptide elongation?

  • Methodological Answer :

  • Radical Scavengers : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to coupling mixtures to inhibit oxidation .
  • Mild Deprotection : Replace piperidine with morpholine for slower Fmoc removal, reducing side-reaction rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic Acid
Reactant of Route 2
Reactant of Route 2
2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic Acid

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